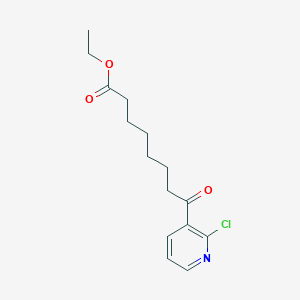

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

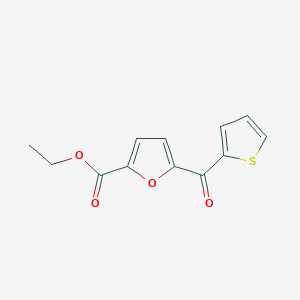

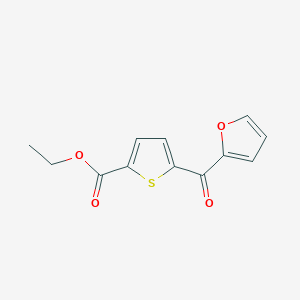

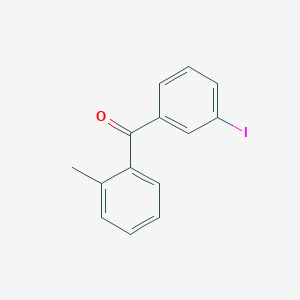

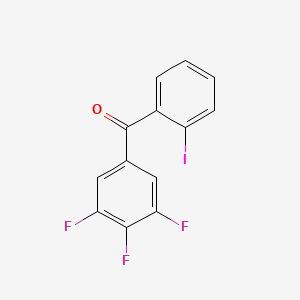

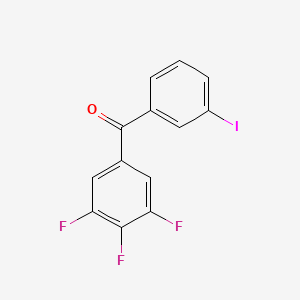

5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene, also known as 5-(1,3-dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene or 5-dioxolan-2-yl-2-fluorobenzoylthiophene, is a small molecule that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound, which means it contains both carbon and oxygen atoms in its ring structure. 5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene is a relatively new compound, first synthesized in 2018. Since then, it has been used in a number of research studies, particularly in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

1. Applications in Material Science and Pharmaceuticals

Thiophene derivatives, including compounds like 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene, have been explored for their wide range of applications in material science and pharmaceuticals. Their biological activities span across various areas such as antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, and insecticidal activities. Moreover, their polymeric forms are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

2. Exploration in Antimicrobial Activities

Research into thiophene derivatives has shown their potential as antimicrobial agents. The synthesis and characterization of new thiophene-containing compounds have revealed promising antibacterial and antifungal activities, especially against gram-negative bacteria like E. coli and certain fungi (Mabkhot et al., 2017).

3. Inhibition of Tubulin Polymerization

Thiophene derivatives have been found to inhibit tubulin polymerization, a mechanism that is significant in the development of anticancer drugs. Specific thiophene derivatives have shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis (Romagnoli et al., 2006).

4. Electron Transfer Reactions for Polymerization

Highly conjugated thiophene derivatives are involved in photoinduced electron transfer reactions. These reactions are crucial for initiating cationic polymerization and the formation of conjugated polymers, which have applications in various fields including electronics and materials science (Aydoğan et al., 2012).

5. Electrochromic Properties

Thiophene derivatives are studied for their electrochromic properties. Polymers derived from these compounds exhibit electrochromism, which is the ability to change color when an electric field is applied. This property is particularly useful in the development of electrochromic devices, such as smart windows and displays (Hu et al., 2019).

Eigenschaften

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTOVORUMNJENZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641928 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene | |

CAS RN |

898773-35-8 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)